molecular formula C21H17N3O3S B15106274 1-(1,3-benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-(1,3-benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B15106274
M. Wt: 391.4 g/mol
InChI Key: YXNLZXKTCZUQMW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a pyrrole ring

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazole Ring: This step involves the condensation of α-haloketones with thiourea.

    Construction of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Final Assembly: The final step involves the coupling of the benzodioxole, thiazole, and pyrrole intermediates under specific reaction conditions, such as the use of a base or acid catalyst, to form the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may impart interesting properties to materials, making it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various biochemical pathways. The specific molecular targets and pathways involved would depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can be compared with other similar compounds, such as:

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine

These compounds share structural similarities with the target compound but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzodioxole, thiazole, and pyrrole rings, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C21H17N3O3S/c22-20-19(21-23-15(11-28-21)14-4-2-1-3-5-14)16(25)10-24(20)9-13-6-7-17-18(8-13)27-12-26-17/h1-8,11,22,25H,9-10,12H2

InChI Key

YXNLZXKTCZUQMW-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

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